Na⁺/K⁺-ATPase Binding Energy: beta-Anhydroepidigitoxigenin vs. Uzarigenin in Molecular Docking
In a consistent molecular docking study against the Na⁺/K⁺-ATPase, beta-Anhydroepidigitoxigenin displayed a binding energy of −10.94 kcal/mol, whereas its closest 5α-analog, uzarigenin (which bears a 14β-OH instead of a Δ¹⁴ double bond), yielded −10.54 kcal/mol, representing a 0.40 kcal/mol stabilization gain [1]. Both compounds formed two hydrogen bonds but engaged distinct residue contacts, with beta-Anhydroepidigitoxigenin interacting via Gly:51 and Asp:30 rather than the Asp:29/Asp:30 pair used by uzarigenin, indicating that the Δ¹⁴ modification shifts the binding pose toward additional hydrophobic contacts with Gly:48, Ile:50, and Phe:53 [1].
ΔΔG = 0.40 kcal/mol
| Evidence Dimension | Predicted binding free energy to Na⁺/K⁺-ATPase |
|---|---|
| Target Compound Data | −10.94 kcal/mol |
| Comparator Or Baseline | Uzarigenin: −10.54 kcal/mol |
| Quantified Difference | ΔΔG = 0.40 kcal/mol (greater stabilization for beta-Anhydroepidigitoxigenin) |
| Conditions | In silico molecular docking; identical protein model, software, and protocol within the same study |
Why This Matters
A 0.40 kcal/mol difference can translate to a ~2-fold change in predicted Ki, which is significant in lead optimization and justifies selecting this scaffold over uzarigenin for projects targeting enhanced Na⁺/K⁺-ATPase affinity.
- [1] Al-Snafi, A. E. (2024). Molecular docking and pharmacological potential of Calotropis procera cardenolides. PMC Table T1, Binding Energies to Na⁺/K⁺-ATPase, PMC11463882. View Source
